Apixaban Impureza 15

Descripción general

Descripción

Apixaban Impurity 15 is an impurity standard of Apixaban . Apixaban is an anticoagulant used to prevent blood clots and strokes .

Synthesis Analysis

The synthesis of Apixaban involves a process starting from inexpensive 4-chloronitrobenzene and piperidine . An eight-step procedure for the intermediate has been developed . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams . Most of these reactions are highly efficient and practical as they occur under mild conditions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Apixaban include the oxidation of the piperidine cycle to the corresponding lactam using sodium chlorite . The mixture of 15 and 15’ is eliminated in the presence of Li2CO3/LiCl, yielding 16 and 16’ with a total yield of 90% .Aplicaciones Científicas De Investigación

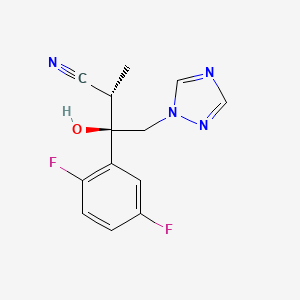

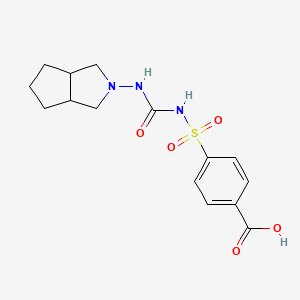

- La Impureza 15 de Apixaban es un intermedio crucial en la síntesis de apixaban, un potente inhibidor del factor Xa de la coagulación sanguínea {svg_1}. Los investigadores han desarrollado procesos prácticos y eficientes para su preparación, comenzando con el 4-cloro nitrobenceno y la piperidina, productos económicos. El procedimiento de ocho pasos produce este intermedio clave, contribuyendo a la síntesis general de apixaban.

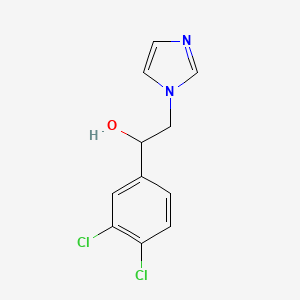

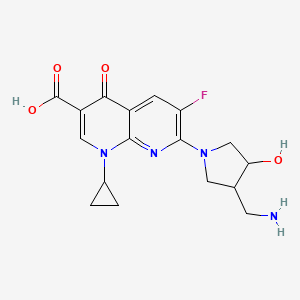

- Los científicos se han centrado en desarrollar métodos analíticos robustos para el apixaban y sus impurezas. Si bien faltan monografías farmacopéicas, se han validado métodos de cromatografía líquida de alto rendimiento (HPLC) para el análisis de apixaban {svg_2}. Estos métodos permiten la cuantificación precisa y el perfil de impurezas, asegurando la calidad y seguridad del producto.

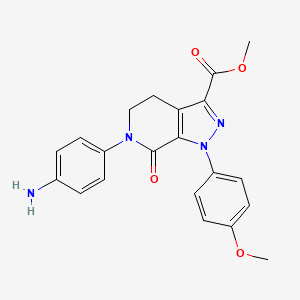

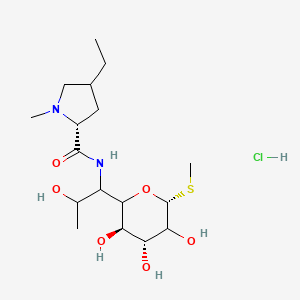

- Los investigadores investigan la estabilidad de las formulaciones de apixaban, incluido el comportamiento de la Impureza 15 en diversas condiciones. Se han desarrollado métodos de espectrometría de masas de cromatografía líquida (LC-MS) que indican la estabilidad para evaluar las vías de degradación del apixaban y estimar las sustancias relacionadas {svg_3}. La comprensión de la estabilidad es crucial para la formulación de fármacos y la determinación de la vida útil.

Síntesis y desarrollo del proceso

Técnicas analíticas y métodos de ensayo

Estudios de estabilidad y degradación

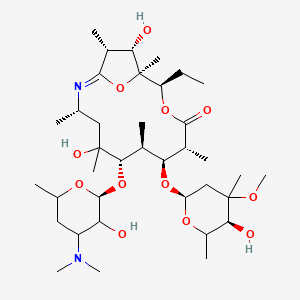

En resumen, la Impureza 15 de Apixaban juega un papel multifacético en la síntesis, control de calidad, farmacología y seguridad de apixaban. Los investigadores continúan explorando sus implicaciones, asegurando el uso efectivo de apixaban en la práctica clínica {svg_4} {svg_5} {svg_6}. ¡Si desea obtener más información sobre algún aspecto específico, no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

Apixaban Impurity 15, like Apixaban, is a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By inhibiting this factor, Apixaban Impurity 15 can prevent the formation of blood clots.

Mode of Action

Apixaban Impurity 15 interacts with its target, factor Xa, by binding to it in a selective and direct manner . This binding inhibits the activity of factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This results in a decrease in thrombin generation and ultimately prevents the formation of fibrin, the main component of blood clots.

Biochemical Pathways

The primary biochemical pathway affected by Apixaban Impurity 15 is the coagulation cascade . By inhibiting factor Xa, it disrupts the cascade, preventing the formation of thrombin and fibrin, and thereby inhibiting blood clot formation. The downstream effect of this action is a reduction in the risk of thromboembolic events such as stroke and deep vein thrombosis.

Pharmacokinetics

Apixaban exhibits linear pharmacokinetics with good bioavailability . It is an immediate-release form of a peroral drug with quick dissolution . These properties suggest that Apixaban Impurity 15 may also have favorable pharmacokinetic properties.

Action Environment

The action, efficacy, and stability of Apixaban Impurity 15 can be influenced by various environmental factors. For instance, pH conditions can impact its stability, with the compound showing high degradability under both acidic and basic conditions . , suggesting that Apixaban Impurity 15 might also exhibit similar behavior.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Apixaban Impurity 15 plays a role in biochemical reactions primarily as a degradation product of apixaban. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions can include enzyme inhibition or activation, which can affect the overall metabolism of apixaban and its impurities .

Cellular Effects

Apixaban Impurity 15 can influence various types of cells and cellular processes. It may affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of factor Xa, an enzyme crucial for blood coagulation. By inhibiting factor Xa, Apixaban Impurity 15 can indirectly affect platelet aggregation and thrombin generation, which are essential for clot formation .

Molecular Mechanism

The molecular mechanism of Apixaban Impurity 15 involves its interaction with biomolecules such as enzymes and receptors. It binds to factor Xa, inhibiting its activity and preventing the conversion of prothrombin to thrombin. This inhibition reduces thrombin generation and clot formation. Additionally, Apixaban Impurity 15 may undergo metabolic transformations, such as hydroxylation and sulfation, which can further influence its activity and interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Apixaban Impurity 15 can change over time due to its stability and degradation. It has been observed that Apixaban Impurity 15 is stable under photolytic, thermolytic, and oxidative conditions but degrades under hydrolytic conditions. This degradation can lead to the formation of multiple degradation products, which can have varying effects on cellular function .

Dosage Effects in Animal Models

The effects of Apixaban Impurity 15 vary with different dosages in animal models. At lower doses, it may exhibit antithrombotic efficacy without significant adverse effects. At higher doses, it can cause toxic or adverse effects, such as prolonged bleeding times and impaired hemostasis. These dosage-dependent effects are crucial for determining the safe and effective use of apixaban and its impurities .

Metabolic Pathways

Apixaban Impurity 15 is involved in several metabolic pathways, including O-demethylation, hydroxylation, and sulfation. These metabolic transformations are primarily mediated by cytochrome P450 enzymes, such as CYP3A4/5. The resulting metabolites can have different pharmacological activities and contribute to the overall metabolic profile of apixaban .

Transport and Distribution

Within cells and tissues, Apixaban Impurity 15 is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation in specific tissues, affecting its pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of Apixaban Impurity 15 can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in drug metabolism and cellular respiration .

Propiedades

IUPAC Name |

methyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4/c1-28-16-9-7-15(8-10-16)25-19-17(18(23-25)21(27)29-2)11-12-24(20(19)26)14-5-3-13(22)4-6-14/h3-10H,11-12,22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNRGILKTSJQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N)C(=N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9E,11S,12R,13E,15E,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3S,4S,5S)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B601493.png)

![(2R,3S,4S,5R,6R)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B601499.png)

![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B601503.png)

![9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine](/img/structure/B601513.png)